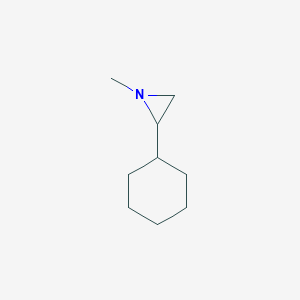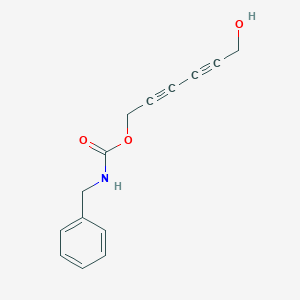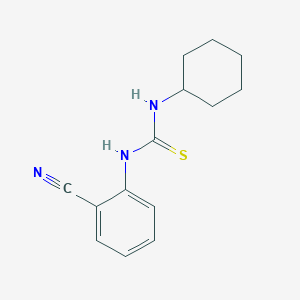
N-(2-Cyanophenyl)-N'-cyclohexylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanophenyl)-N’-cyclohexylthiourea is an organic compound with a unique structure that combines a cyanophenyl group and a cyclohexylthiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyanophenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Cyanophenyl)-N’-cyclohexylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-(2-Cyanophenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Cyanophenyl)-N’-cyclohexylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-(2-Cyanophenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(2-Cyanophenyl)-N’-phenylthiourea
- N-(2-Cyanophenyl)-N’-methylthiourea
- N-(2-Cyanophenyl)-N’-ethylthiourea
Uniqueness
N-(2-Cyanophenyl)-N’-cyclohexylthiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
属性
CAS 编号 |
127024-74-2 |
|---|---|
分子式 |
C14H17N3S |
分子量 |
259.37 g/mol |
IUPAC 名称 |
1-(2-cyanophenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C14H17N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H2,16,17,18) |
InChI 键 |
JBKOJVQVXABCOT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


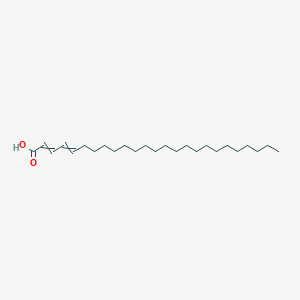
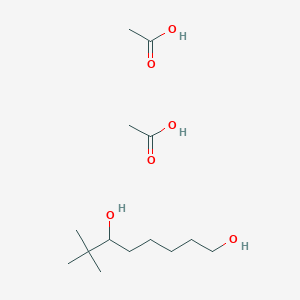
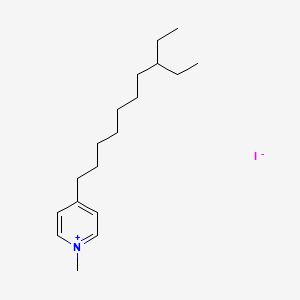

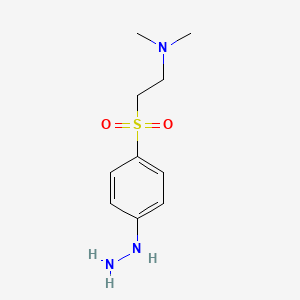
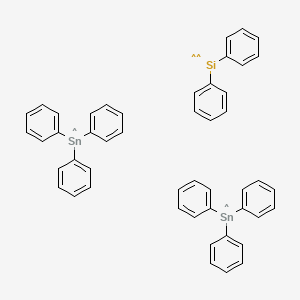
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
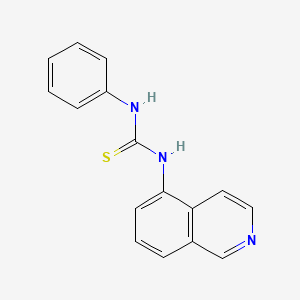
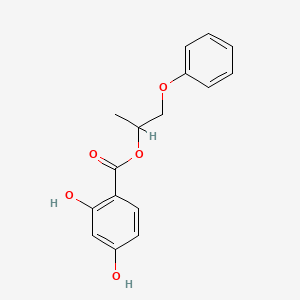
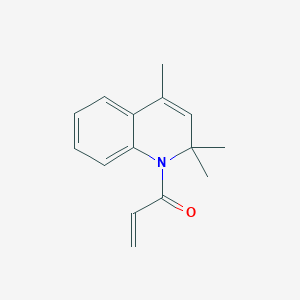
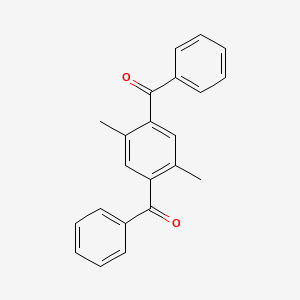
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
